Acremine I

Oomycete pathogen Sporangia germination Grape downy mildew

Researchers studying oomycete pathogens require pure, well-characterized positive controls with quantifiable bioactivity. Acremine I is a monomeric prenylated polyketide metabolite isolated from Acremonium byssoides, validated specifically as an inhibitor of Plasmopara viticola sporangia germination. - Quantified benchmark: 23.2% inhibition at 0.5 mM; 32.8% at 1 mM - Distinct from dimeric acremines (e.g., bisacremines A-G) for SAR comparisons - Suitable as a chemical probe for germination pathway dissection Supplied as a research-grade reference standard for in vitro fungicide efficacy testing.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B15560488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3
InChIKeyOUGZTEBDFKLHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I Procurement Guide


Acremine I (CAS 1110661-29-4) is a prenylated polyketide secondary metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. It belongs to the acremine family of meroterpenoids, which are produced by various Acremonium species and are characterized by their structural diversity and range of biological activities [2]. Acremine I is a monomeric compound with a molecular weight of 240.25 g/mol [1], distinguishing it from dimeric acremines (e.g., acremine G, bisacremines A–G) and other structural variants [3]. Its primary documented bioactivity is the inhibition of sporangia germination in the oomycete pathogen Plasmopara viticola, the causative agent of grape downy mildew [1].

Compound class Monomeric prenylated polyketide natural product
Target activity Well-defined anti-sporangial effect against P. viticola
Supply context Reported total synthesis supports analog generation and supply

Acremine I Irreplaceability in P. viticola Research


The acremine family exhibits significant functional divergence across its members, preventing simple substitution. While many acremines (A–D, G–N) show activity against P. viticola, they display distinct biological profiles [1]. For example, acremines B, G, and I exhibit weak tumor cell growth inhibition [2], acremine G is a dimer with mild activity [3], and acremine F is a monomeric precursor with no published antifungal data [4]. Even within the P. viticola-active group, structural variations lead to differences in potency and potentially distinct molecular targets [5]. Selecting Acremine I specifically ensures a well-defined, monomeric, prenylated polyketide scaffold with a documented, reproducible, and quantifiable anti-sporangial effect against P. viticola, as established in the original characterization study [6].

Structure Dimeric acremines (e.g., bisacremines A–D) may introduce distinct activity profiles not shared by the monomeric scaffold.
Bioactivity Some acremine analogs exhibit tumor cell cytotoxicity in screening panels, a context not reported for Acremine I.
Data gap Acremine F and other monomeric precursors lack published anti-P. viticola data; activity cannot be assumed.

Acremine I Quantitative Inhibition Data


Inhibition of P. viticola Sporangia Germination

Acremine I inhibits the germination of Plasmopara viticola sporangia in a dose-dependent manner, with the following quantified activity [1]. This represents the primary, peer-reviewed, quantitative bioactivity data for this specific compound against its target pathogen.

Sporangia inhibition
Head-to-head
23.2% inhibition at 0.5 mM; 32.8% at 1 mM vs untreated control
Establishes a reproducible benchmark for anti-sporangial assay design.
Dose-dependent response; single in vitro dataset.
Oomycete pathogen Sporangia germination Grape downy mildew

Monomeric vs. Dimeric Acremine Structures

Acremine I is a monomeric prenylated polyketide (C12H16O5), structurally distinct from dimeric acremines (e.g., acremine G, bisacremines A–G) [1]. Dimeric acremines exhibit weak tumor cell cytotoxicity (e.g., bisacremines A–D against HeLa, A549, HepG2) [2], a bioactivity not reported for Acremine I. This structural divergence directly impacts biological function and research applicability.

Structural identity
Class-level inference
Monomer (C₁₂H₁₆O₅) vs dimeric acremines; no tumor cell cytotoxicity reported for Acremine I
Supports anti-oomycete selection without dimer-linked cytotoxicity context.
Class-level inference; validate in target assay.
Structural biology Meroterpenoid Dimerization

Total Synthesis Achieved

The total synthesis of acremine I has been reported , distinguishing it from many other acremines for which synthetic routes are either not published (e.g., acremines C, D, E) or require multi-step, complex procedures [1]. This provides a potential pathway for scaled production and structural analog generation, reducing reliance on fermentation yields.

Synthetic route
Supporting evidence
Total synthesis reported (Winter & Trauner, 2019)
Supports analog generation and long-term supply planning.
Not all acremines have published syntheses.
Synthetic chemistry Total synthesis Scalability

Acremine I Validated Research Applications


Positive Control for P. viticola Sporangia Germination

Acremine I can serve as a well-defined positive control in in vitro assays designed to evaluate the efficacy of novel fungicides or biocontrol agents against P. viticola. Its quantified inhibition values (23.2% at 0.5 mM, 32.8% at 1 mM) provide a clear benchmark for comparing the activity of test compounds [1].

Mechanism of Oomycete Sporangia Germination

Researchers investigating the molecular pathways regulating sporangia germination in P. viticola can use Acremine I as a chemical probe. Its specific, dose-dependent effect allows for the dissection of signaling or metabolic processes essential for this critical life-cycle stage [1].

SAR Reference for Acremine Family

As a monomeric prenylated polyketide with a defined anti-P. viticola activity profile, Acremine I serves as a valuable reference for SAR studies comparing the biological effects of monomeric vs. dimeric acremines (e.g., bisacremines A–D) [2]. This aids in understanding how dimerization alters both molecular target and cellular outcome [3].

Application
Selection Property
Validation Focus
Anti-sporangial assay comparator
Quantified inhibition benchmark
Dose-response assay validation
Sporangia germination pathway probe
Dose-dependent anti-sporangial effect
Signaling or metabolic pathway dissection
Acremine family SAR studies
Monomeric prenylated polyketide scaffold
Comparison with dimeric acremine activity profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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